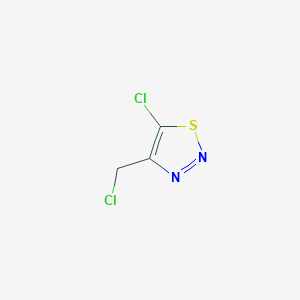

5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole

Description

The exact mass of the compound 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-4-(chloromethyl)thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Cl2N2S/c4-1-2-3(5)8-7-6-2/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DADXWROZAWLOFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(SN=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383920 | |

| Record name | 5-chloro-4-(chloromethyl)-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88127-85-9 | |

| Record name | 5-chloro-4-(chloromethyl)-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 88127-85-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and drug discovery, heterocyclic compounds form the bedrock of numerous therapeutic agents. Among these, the 1,2,3-thiadiazole scaffold has garnered significant attention for its diverse biological activities, which include antimicrobial, antifungal, and herbicidal properties.[1] This guide focuses on a particularly reactive and versatile derivative: 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole. Its unique bifunctional nature, possessing two reactive chloro-substituents at different positions on the heterocyclic core, makes it a valuable intermediate for the synthesis of novel, complex molecules with potential therapeutic applications.

This document serves as a comprehensive technical resource, providing in-depth information on the synthesis, properties, and potential applications of 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole, with the explicit goal of empowering researchers to leverage its synthetic potential.

Core Compound Identification

| Attribute | Value |

| Chemical Name | 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole |

| CAS Number | 88127-85-9[2] |

| Molecular Formula | C₃H₂Cl₂N₂S[2][3] |

| Molecular Weight | 169.03 g/mol [3][4] |

| Structure |  |

Synthesis and Mechanistic Insights: The Hurd-Mori Reaction

Conceptual Synthetic Workflow

The synthesis of 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole would logically proceed from a suitable hydrazone precursor. The selection of the starting materials is critical to achieving the desired substitution pattern on the final thiadiazole ring.

Caption: Conceptual workflow for the synthesis of 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole via the Hurd-Mori reaction.

Proposed Experimental Protocol (General)

-

Step 1: Hydrazone Formation: The appropriate ketone or aldehyde is reacted with hydrazine or a substituted hydrazine (e.g., tosylhydrazine) in a suitable solvent like ethanol or methanol. The reaction is typically carried out at room temperature or with gentle heating.

-

Step 2: Cyclization (Hurd-Mori Reaction): The isolated hydrazone is dissolved in an inert solvent, such as dichloromethane or toluene. Thionyl chloride is then added dropwise, often at reduced temperatures to control the exothermic reaction. The reaction mixture is then typically stirred at room temperature or heated to reflux to drive the cyclization to completion.

-

Step 3: Work-up and Purification: Upon completion, the reaction is quenched, for example, with water or a bicarbonate solution. The organic layer is separated, dried, and the solvent is removed under reduced pressure. The crude product is then purified, commonly by column chromatography on silica gel.

Mechanistic Rationale

The Hurd-Mori reaction is understood to proceed through a [4+1] cycloaddition mechanism. The hydrazone provides a four-atom component, and the sulfur atom from the thionating agent acts as the one-atom component.[5] The reaction mechanism involves the formation of an intermediate N-thionylhydrazone, which then undergoes cyclization and subsequent elimination to form the aromatic 1,2,3-thiadiazole ring. The regiochemistry of the final product is determined by the substitution pattern of the initial hydrazone.

Physicochemical and Spectroscopic Characterization

While a comprehensive, publicly available dataset of the physicochemical and spectroscopic properties for this specific compound is limited, data for closely related analogs and general knowledge of the 1,2,3-thiadiazole class of compounds allow for reasonable estimations.

| Property | Value (Estimated or from related compounds) |

| Appearance | Likely a light yellow viscous liquid or low-melting solid[4] |

| Boiling Point | Not readily available |

| Melting Point | Not readily available |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |

| Stability | Stable under standard laboratory conditions, but may be sensitive to strong acids, bases, and oxidizing agents. |

Expected Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the chloromethyl (-CH₂Cl) protons. The chemical shift of this peak would likely be in the range of 4.5-5.0 ppm, deshielded due to the adjacent chlorine atom and the thiadiazole ring.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the two carbons of the thiadiazole ring and one for the chloromethyl carbon. The chemical shifts would be influenced by the electronegative chlorine and nitrogen atoms.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 169.03 g/mol . The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms.

Applications in Drug Discovery and Development

The 1,2,3-thiadiazole nucleus is a known pharmacophore, and its derivatives have been investigated for a range of biological activities. The presence of two reactive chloromethyl and chloro substituents on 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole makes it a particularly attractive building block for creating libraries of novel compounds for biological screening.

Potential as a Synthetic Intermediate

The two chlorine atoms on 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole have different reactivities. The chlorine in the chloromethyl group is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. The chlorine directly attached to the thiadiazole ring is less reactive but can still undergo substitution reactions, often under different reaction conditions. This differential reactivity allows for sequential, site-selective modifications.

Sources

The Critical Role of Physicochemical Properties in the Development of Chlorinated Thiadiazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiadiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a cornerstone in medicinal and agricultural chemistry. The introduction of chlorine atoms to this scaffold dramatically alters its electronic and steric properties, leading to a diverse range of biological activities, from potent herbicides to promising drug candidates. Understanding the fundamental physicochemical properties of these chlorinated derivatives is paramount for optimizing their synthesis, predicting their behavior in biological systems, and ultimately, designing more efficacious and safer molecules. This in-depth technical guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive exploration of the core physicochemical characteristics of chlorinated thiadiazoles, offering field-proven insights into their synthesis, characterization, and the causal relationships that govern their properties.

The Thiadiazole Isomers and the Impact of Chlorination

Thiadiazoles exist in four isomeric forms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole. The 1,3,4- and 1,2,4-isomers have garnered the most significant attention due to their synthetic accessibility and broad spectrum of biological activities.

The strategic placement of a chlorine atom on the thiadiazole ring or its substituents introduces several key modifications:

-

Increased Lipophilicity: The non-polar nature of the chlorine atom generally enhances the lipophilicity of the molecule, which can improve its ability to cross biological membranes.

-

Electronic Effects: As an electron-withdrawing group, chlorine can significantly influence the electron density of the thiadiazole ring, affecting its reactivity, pKa, and potential for hydrogen bonding.

-

Steric Hindrance: The size of the chlorine atom can introduce steric bulk, influencing the molecule's conformation and its ability to bind to biological targets.

-

Metabolic Stability: The presence of a C-Cl bond can sometimes block sites of metabolic oxidation, potentially increasing the in vivo half-life of the compound.

Synthesis of Chlorinated Thiadiazoles: A Practical Approach

The synthesis of chlorinated thiadiazoles can be broadly categorized into two main strategies: the use of chlorinated starting materials or the direct chlorination of a pre-formed thiadiazole ring.

Synthesis from Chlorinated Precursors

A common and reliable method involves the cyclization of a chlorinated starting material. For instance, the synthesis of 2-amino-5-(substituted)-1,3,4-thiadiazoles often proceeds through the cyclization of a substituted thiosemicarbazide with a chlorinated acid or acid chloride.

Experimental Protocol: Synthesis of 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole

This protocol is a representative example of synthesizing a chlorinated thiadiazole from a chlorinated precursor.

Materials:

-

4-Chlorobenzoic acid

-

Thiosemicarbazide

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Water

-

Sodium hydroxide (NaOH) solution (10%)

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chlorobenzoic acid (1 equivalent) and thiosemicarbazide (1 equivalent).

-

Cyclization: Carefully add phosphorus oxychloride (excess, ~5-10 equivalents) to the mixture. The reaction is exothermic and should be performed in a well-ventilated fume hood.

-

Heating: Heat the reaction mixture at 80-90°C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with constant stirring.

-

Neutralization and Precipitation: Neutralize the acidic solution with a 10% NaOH solution until a precipitate is formed.

-

Isolation: Filter the precipitate, wash it thoroughly with cold water, and then recrystallize from a suitable solvent like ethanol to obtain the pure 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole.

Causality Behind Experimental Choices:

-

Phosphorus oxychloride acts as both a dehydrating and chlorinating agent, facilitating the cyclization of the thiosemicarbazide with the carboxylic acid.

-

Pouring onto ice is a crucial step to quench the reaction and to hydrolyze the excess POCl₃ in a controlled manner.

-

Neutralization is necessary to deprotonate the product and induce its precipitation from the aqueous solution.

-

Recrystallization is a standard purification technique to remove any unreacted starting materials or by-products.

Direct Chlorination

Direct chlorination of the thiadiazole ring is also a viable method, although it can sometimes lead to a mixture of products depending on the reaction conditions and the substituents already present on the ring. Common chlorinating agents include sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS). The reactivity of the C-H bonds on the thiadiazole ring is influenced by the electron-donating or -withdrawing nature of the existing substituents.

Physicochemical Properties of Chlorinated Thiadiazoles

A thorough understanding of the physicochemical properties is essential for predicting the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate and the environmental fate of an agrochemical.

Solubility

The solubility of chlorinated thiadiazoles is a critical parameter that influences their formulation and bioavailability. Generally, these compounds exhibit poor solubility in water and higher solubility in organic solvents. The introduction of a chlorine atom tends to decrease aqueous solubility due to the increase in molecular weight and lipophilicity.

A study on 1,2,4-thiadiazole derivatives revealed that substitution on the phenyl ring significantly decreases solubility.[1] The thermodynamics of the solubility process are influenced by a combination of the energy required to break the crystal lattice (sublimation energy) and the energy released upon solvation of the molecule (hydration/solvation energy).[1]

Table 1: Qualitative Solubility of a Representative Chlorinated Thiadiazole

| Solvent | Solubility |

| Water | Poor |

| Ethanol | Sparingly Soluble |

| Dichloromethane | Soluble |

| Dimethylformamide (DMF) | Freely Soluble |

| Dimethyl sulfoxide (DMSO) | Freely Soluble |

This table provides a general guideline. Actual solubilities will vary depending on the specific compound and temperature.

Lipophilicity (LogP and LogD)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a key determinant of a molecule's ability to cross biological membranes.[2] LogP is the ratio of the concentration of a neutral compound in a lipid phase (typically octanol) to its concentration in an aqueous phase.[2] For ionizable compounds, LogD is used, which takes into account the pH of the aqueous phase and the pKa of the compound.[3]

The addition of a chlorine atom generally increases the LogP value, making the compound more lipophilic. This can be advantageous for membrane permeation but can also lead to increased metabolic breakdown and potential toxicity if the lipophilicity is too high.

Table 2: Calculated Lipophilicity of a Model Chlorinated Thiadiazole

| Compound | Calculated LogP |

| 2-Amino-5-phenyl-1,3,4-thiadiazole | ~2.1 |

| 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole | ~2.8 |

Calculated values are estimations and can vary depending on the software used. Experimental determination is recommended for accurate values.

Acidity and Basicity (pKa)

The pKa value is a measure of the acidity or basicity of a compound and is crucial for understanding its ionization state at physiological pH. The nitrogen atoms in the thiadiazole ring are weakly basic. The introduction of an electron-withdrawing chlorine atom is expected to decrease the basicity of the thiadiazole ring, resulting in a lower pKa value for the conjugate acid.

Structural Analysis: X-ray Crystallography

Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. The crystal structure of 2-amino-5-phenyl-1,3,4-thiadiazole reveals that the molecules form dimers through intermolecular hydrogen bonds.[4] These dimers are then arranged in infinite layers.[4] The introduction of a chlorine atom on the phenyl ring can influence the crystal packing through halogen bonding and other non-covalent interactions, which in turn can affect physical properties like melting point and solubility.

Spectroscopic Characterization

The structural elucidation of newly synthesized chlorinated thiadiazoles relies heavily on spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The chemical shifts of protons on the aromatic rings are influenced by the electron-withdrawing nature of the chlorine atom, typically causing a downfield shift. Protons on the thiadiazole ring, if present, will have characteristic chemical shifts.

-

¹³C NMR: The carbon atom attached to the chlorine atom will show a characteristic chemical shift. The chemical shifts of the carbon atoms in the thiadiazole ring are also diagnostic.

-

-

Infrared (IR) Spectroscopy:

-

The C=N stretching vibration of the thiadiazole ring typically appears in the region of 1600-1500 cm⁻¹.

-

The C-S stretching vibration can be observed in the fingerprint region (around 800-600 cm⁻¹).

-

The C-Cl stretching vibration is usually found in the 800-600 cm⁻¹ region and can sometimes be difficult to assign definitively.

-

-

Mass Spectrometry (MS): The presence of chlorine is readily identified by the characteristic isotopic pattern of ³⁵Cl and ³⁷Cl in a roughly 3:1 ratio, resulting in M+ and M+2 peaks in the mass spectrum.

Experimental Workflow: Spectroscopic Characterization

Thermal Stability

The thermal stability of chlorinated thiadiazoles is an important consideration for their storage and formulation. Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide valuable information. TGA measures the change in mass of a sample as a function of temperature, indicating the decomposition temperature. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing information about melting points, phase transitions, and decomposition. Studies on substituted 1,3,4-thiadiazoles have investigated their thermal behavior, providing insights into their stability.[5]

Conclusion: The Path Forward

The incorporation of chlorine into the thiadiazole scaffold is a powerful strategy for modulating biological activity. A comprehensive understanding of the resulting physicochemical properties is not merely an academic exercise but a critical component of rational drug design and agrochemical development. By carefully considering solubility, lipophilicity, pKa, and structural features, researchers can make more informed decisions in the hit-to-lead and lead optimization phases, ultimately increasing the probability of success in bringing new and effective chlorinated thiadiazole-based products to the market. This guide serves as a foundational resource for navigating the intricate interplay of structure and property in this important class of heterocyclic compounds.

References

- Baumann, M., & Baxendale, I. R. (2017). A continuous flow synthesis and derivatization of 1,2,4-thiadiazoles. Bioorganic & Medicinal Chemistry, 25(23), 6218–6223.

- Surov, A. O., Volkova, T. V., & Perlovich, G. L. (2016). The effect of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and solvation processes in 1-octanol and n-hexane. The Journal of Chemical Thermodynamics, 96, 57-66.

- Jain, A. K., Sharma, S., Vaidya, A., Ravichandran, V., & Agrawal, R. K. (2013). 1,3,4-Thiadiazole and its derivatives: a review on recent progress in biological activities. Chemical Biology & Drug Design, 81(5), 557-576.

- Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056.

- Barboiu, M., Cimpoesu, M., Guran, C., & Supuran, C. (1996). 1,3,4-Thiadiazole Derivatives. Part 9. Synthesis and Biological Activity of Metal Complexes of 5-(2-Aminoethyl)-2-Amino-1,3,4-Thiadiazole. Metal-Based Drugs, 3(4), 227-232.

- Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database.

- Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351.

- Kubinyi, H. (1993).

- Oruç, E. E., Rollas, S., Kandemirli, F., Shvets, N., & Kiraz, M. (2004). 2,5-Disubstituted-1,3,4-thiadiazole derivatives: synthesis, and antitubercular and antimicrobial evaluation. Archiv der Pharmazie-Pharmacy and Medicinal Chemistry, 337(8), 431-437.

- Karczmarzyk, Z., & Wolska, I. (2006). Crystalline and Molecular Structure of 2-Amino-5-phenyl-1,3,4-thiadiazole. Journal of Chemical Crystallography, 36(1), 49-53.

- Baumann, M., & Baxendale, I. R. (2013). An overview of the synthetic routes to 1,2,4-, 1,3,4-, 1,2,5- and 1,2,3-thiadiazoles. Beilstein Journal of Organic Chemistry, 9, 2265-2319.

- Surov, A. O., Bui, C. T., Volkova, T. V., Proshin, A. N., & Perlovich, G. L. (2015). The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. Physical Chemistry Chemical Physics, 17(32), 20889-20896.

- Shen, X. Q., Li, Z. J., & Li, Y. F. (2005). The structures and thermal behaviour of substituted 1,3,4-thiadiazole organic crystals. Journal of Thermal Analysis and Calorimetry, 80(2), 349-353.

- Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 806-848.

- Han, X., Yu, Y. L., Hu, Y. S., & Liu, H. L. (2021). 1,3,4-Thiadiazole: A Privileged Scaffold in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 21(1), 4-21.

Sources

- 1. The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. acdlabs.com [acdlabs.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. journals.iucr.org [journals.iucr.org]

A Technical Guide to the Structure Elucidation of 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole

This guide provides an in-depth, technical framework for the comprehensive structure elucidation of the novel heterocyclic compound, 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole. Designed for researchers, scientists, and professionals in drug development, this document outlines a logical and scientifically rigorous workflow, from strategic synthesis to definitive spectroscopic confirmation. The methodologies described herein are rooted in established chemical principles, ensuring a self-validating and authoritative approach to confirming the molecular architecture of this target compound.

Introduction: The Significance of the 1,2,3-Thiadiazole Scaffold

The 1,2,3-thiadiazole ring is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antifungal, antiviral, and insecticidal properties.[1] The unique electronic and structural features of this five-membered aromatic heterocycle make it a valuable building block in the design of novel therapeutic agents.[2][3] The subject of this guide, 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole (C₃H₂Cl₂N₂S, MW: 169.03 g/mol ), presents an interesting synthetic target with potential for further functionalization at the chloromethyl group, opening avenues for the creation of diverse chemical libraries.[4][5] This guide will detail the necessary steps to synthesize and unequivocally confirm the structure of this compound.

Part 1: Strategic Synthesis via Hurd-Mori Cyclization

A logical and efficient pathway to the 1,2,3-thiadiazole core is the Hurd-Mori synthesis.[1][3][6] This established method involves the cyclization of a hydrazone derivative with thionyl chloride.[1][3] For the synthesis of 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole, a plausible precursor would be the semicarbazone of 1,3-dichloroacetone.

Proposed Synthetic Protocol

-

Formation of the Semicarbazone:

-

Dissolve semicarbazide hydrochloride and sodium acetate in a suitable solvent system (e.g., ethanol/water).

-

Add 1,3-dichloroacetone dropwise to the stirred solution at room temperature.

-

Allow the reaction to proceed for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

-

The resulting semicarbazone precipitate is collected by filtration, washed with cold water, and dried under vacuum.

-

-

Hurd-Mori Cyclization:

-

Suspend the dried semicarbazone in an excess of thionyl chloride (SOCl₂).

-

Heat the mixture under reflux for 4-6 hours. The reaction should be performed in a well-ventilated fume hood due to the evolution of HCl and SO₂ gases.

-

After completion, carefully evaporate the excess thionyl chloride under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole.

-

Diagram of Proposed Synthesis

Sources

Navigating the Toxicological Landscape of Chloromethyl Thiadiazole Compounds: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Double-Edged Sword of Reactivity

Chloromethyl thiadiazole compounds represent a class of heterocyclic molecules with significant potential in medicinal chemistry and other industrial applications. The thiadiazole ring itself is a versatile scaffold, known for a wide range of biological activities. However, the incorporation of a chloromethyl group introduces a structural alert—a feature that suggests potential toxicity. This guide provides a comprehensive exploration of the toxicological considerations essential for the safe handling and development of these compounds. We will delve into the mechanistic underpinnings of their toxicity, outline robust methodologies for their toxicological evaluation, and offer insights into their metabolic fate. The inherent reactivity of the chloromethyl group, a potent electrophile, is central to both the desired bioactivity and the potential toxicity of these molecules, making a thorough toxicological assessment paramount.

Section 1: The Chemistry of Concern - Understanding the Chloromethyl Toxicophore

The primary driver of toxicity in chloromethyl thiadiazole compounds is the chloromethyl group's propensity to act as an alkylating agent.[1] The electronegative chlorine atom withdraws electron density from the adjacent methylene carbon, rendering it electrophilic and susceptible to nucleophilic attack by biological macromolecules.[2] This reactivity is the cornerstone of their toxicological profile.

Mechanism of Action: Alkylation of Biological Nucleophiles

Alkylating agents exert their effects by covalently bonding to nucleophilic sites in cells.[3][4] For chloromethyl thiadiazoles, the primary targets are DNA, RNA, and proteins.[1][3]

-

DNA Alkylation: The nitrogen and oxygen atoms in the purine and pyrimidine bases of DNA are prime targets for alkylation. This can lead to the formation of DNA adducts, which can disrupt DNA replication and transcription, leading to mutations, chromosomal damage, and ultimately, cell death.[3] This is the basis for the suspected genotoxicity of these compounds.[5]

-

Protein Alkylation: Nucleophilic amino acid residues, such as cysteine (thiol group) and histidine (imidazole ring), can be alkylated. This can alter protein structure and function, leading to enzyme inhibition and disruption of cellular signaling pathways.

-

Glutathione Depletion: The cellular antioxidant glutathione (GSH) is a key nucleophile involved in the detoxification of electrophilic compounds.[6] The reaction of chloromethyl thiadiazoles with GSH can lead to its depletion, increasing oxidative stress and rendering the cell more susceptible to damage.[3]

Figure 1: Mechanism of toxicity for chloromethyl thiadiazole compounds.

Section 2: A Framework for Toxicological Assessment

A tiered approach to toxicological testing is crucial to characterize the hazard profile of chloromethyl thiadiazole compounds. This should encompass acute toxicity, genotoxicity, and metabolism studies.

Acute Toxicity Assessment

The initial characterization of a compound's toxicity involves determining its acute effects after a single exposure. Safety Data Sheets (SDS) for compounds like 2-chloro-5-(chloromethyl)thiazole consistently indicate a significant acute toxicity profile.[5][7][8]

Hazard Classifications for 2-Chloro-5-(chloromethyl)thiazole: [5][7][8]

| Hazard Class | Category | Statement |

| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed |

| Acute Toxicity (Dermal) | Category 2/3 | Toxic/Fatal in contact with skin |

| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage |

| Skin Sensitization | Category 1 | May cause an allergic skin reaction |

Experimental Protocol: Acute Oral Toxicity (OECD Guideline 423)

This protocol provides a stepwise procedure to estimate the LD50 (the dose lethal to 50% of the test population) and identify signs of toxicity.

-

Animal Selection: Healthy, young adult rodents (e.g., Wistar rats), nulliparous and non-pregnant females are typically used.

-

Housing and Acclimatization: Animals are housed in controlled conditions (temperature, humidity, light cycle) and acclimatized for at least 5 days before the study.

-

Dose Formulation: The test compound is typically dissolved or suspended in a suitable vehicle (e.g., corn oil, 0.5% carboxymethyl cellulose).

-

Dosing: A single oral dose is administered to a group of animals (typically 3) at a starting dose level selected from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg).

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory and circulatory systems, autonomic and central nervous system activity, somatomotor activity, and behavior pattern) and body weight changes for at least 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

-

Data Analysis: The LD50 is estimated based on the number of mortalities at different dose levels.

Genotoxicity Evaluation

Given the alkylating nature of the chloromethyl group, assessing the genotoxic potential is critical. The classification of 2-chloro-5-(chloromethyl)thiazole as "Suspected of causing genetic defects" (Germ cell mutagenicity, Category 2) underscores this concern.[5]

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)

The Ames test is a widely used in vitro assay to detect the mutagenic potential of a chemical.

-

Tester Strains: A set of Salmonella typhimurium strains with pre-existing mutations in the histidine operon are used. These mutations render the bacteria unable to synthesize histidine (his-).

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver homogenate, to mimic in vivo metabolism.

-

Exposure: The tester strains are exposed to various concentrations of the chloromethyl thiadiazole compound in the presence and absence of the S9 mix.

-

Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

-

Incubation and Scoring: The plates are incubated for 48-72 hours. Only bacteria that have undergone a reverse mutation (reversion) to regain the ability to synthesize histidine will grow and form colonies. The number of revertant colonies is counted.

-

Data Analysis: A dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive mutagenic response.

Figure 2: Workflow for the Ames Test.

Section 3: Metabolic Fate and Detoxification

Understanding the metabolic fate of chloromethyl thiadiazole compounds is crucial for a comprehensive toxicological assessment. The body possesses detoxification pathways to neutralize reactive electrophiles.

Anticipated Metabolic Pathways

Based on the metabolism of structurally similar compounds, a primary metabolic pathway for chloromethyl thiadiazoles is likely conjugation with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs).[6][9]

A study on 2-acetamido-4-chloromethylthiazole in rats revealed the formation of a mercapturic acid derivative as a major metabolite.[9] Mercapturic acids are the final products of GSH conjugation and are excreted in the urine. This pathway represents a detoxification mechanism, as the highly reactive chloromethyl group is neutralized by the nucleophilic thiol group of GSH.

Other potential metabolic transformations could involve oxidation of the thiadiazole ring or the chloromethyl group, catalyzed by cytochrome P450 enzymes.[10][11] However, the high reactivity of the chloromethyl group suggests that GSH conjugation is likely a predominant and rapid metabolic route.

Sources

- 1. guidechem.com [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. Alkylating Agent-Induced Toxicity and Melatonin-Based Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. capotchem.com [capotchem.com]

- 9. portlandpress.com [portlandpress.com]

- 10. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]

- 11. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Derivatization of 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole for Structure-Activity Relationship (SAR) Studies

Introduction: The 1,2,3-Thiadiazole Scaffold as a Privileged Structure in Drug Discovery

The 1,2,3-thiadiazole ring system is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antiviral, antitumor, and antifungal properties.[1][2] The unique electronic properties and structural features of this heterocycle make it an attractive scaffold for the development of novel therapeutic agents.[1] Structure-Activity Relationship (SAR) studies are crucial in drug discovery to understand how chemical structure modifications impact biological activity, guiding the design of more potent and selective drug candidates.[1]

5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole is a versatile building block for SAR studies due to its two distinct reactive sites: a chloromethyl group at the C4 position, amenable to nucleophilic substitution, and a chloro group at the C5 position, which can participate in cross-coupling reactions. This dual functionality allows for the systematic introduction of a diverse range of substituents at two different vectors of the thiadiazole core, enabling a thorough exploration of the chemical space around the scaffold.

This guide provides detailed application notes and protocols for the selective derivatization of 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole, offering researchers a practical framework for generating compound libraries for SAR studies. We will delve into the strategic considerations for achieving selective modifications at each position and provide step-by-step experimental procedures.

Strategic Considerations for Selective Derivatization

The key to successfully utilizing 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole in SAR studies lies in the ability to selectively modify one reactive site while leaving the other intact. The chloromethyl group, being a benzylic-like halide, is highly susceptible to classical SN2 reactions with a variety of nucleophiles. In contrast, the chloro group at the 5-position is attached to an aromatic ring and is therefore less reactive towards traditional nucleophilic substitution but is an excellent handle for palladium-catalyzed cross-coupling reactions. This difference in reactivity forms the basis for our selective derivatization strategy.

Generally, nucleophilic substitution at the chloromethyl group can be achieved under milder conditions, which are unlikely to affect the 5-chloro position. Conversely, the conditions required for palladium-catalyzed cross-coupling at the 5-chloro position are typically harsh enough that a pre-existing, more nucleophilic group introduced at the C4 position might require protection or could lead to side reactions if not chosen carefully. Therefore, the general strategy involves derivatization at the C4-chloromethyl position first, followed by modification at the C5-chloro position.

Caption: General workflow for the sequential derivatization of 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole.

PART 1: Derivatization of the C4-Chloromethyl Group via Nucleophilic Substitution

The chloromethyl group at the C4 position is the more reactive site for nucleophilic attack. This allows for the introduction of a wide variety of functional groups, including amines, ethers, thioethers, and azides, under relatively mild conditions.

Protocol 1.1: Synthesis of 4-(Aminomethyl)-5-chloro-1,2,3-thiadiazole Derivatives

This protocol describes the general procedure for the reaction of 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole with primary or secondary amines to yield the corresponding 4-(aminomethyl) derivatives.

Materials:

-

5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole

-

Primary or secondary amine (e.g., morpholine, piperidine, benzylamine) (2.2 equivalents)

-

Potassium carbonate (K₂CO₃) or triethylamine (TEA) (2.5 equivalents)

-

Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a solution of 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole (1.0 eq) in acetonitrile (0.1 M), add the desired amine (2.2 eq) and potassium carbonate (2.5 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). For less reactive amines, the mixture can be heated to 50-60 °C.

-

Once the reaction is complete, filter the solid and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 4-(aminomethyl)-5-chloro-1,2,3-thiadiazole derivative.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Causality Behind Experimental Choices:

-

Excess Amine and Base: Using an excess of the amine and a base like potassium carbonate or triethylamine is crucial to drive the reaction to completion and to neutralize the HCl generated during the reaction, preventing potential side reactions.

-

Solvent Choice: Acetonitrile and DMF are excellent polar aprotic solvents for SN2 reactions, effectively solvating the ions involved without interfering with the nucleophile.

-

Aqueous Work-up: The washing steps with sodium bicarbonate and brine are essential to remove any remaining base, salts, and water-soluble impurities.

Protocol 1.2: Synthesis of 4-(Alkoxymethyl)-5-chloro-1,2,3-thiadiazole Derivatives

This protocol outlines the synthesis of ether derivatives by reacting 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole with alcohols in the presence of a base.

Materials:

-

5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole

-

Alcohol (e.g., methanol, ethanol, benzyl alcohol) (as solvent or in excess)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equivalents) or Potassium tert-butoxide (t-BuOK) (1.2 equivalents)

-

Anhydrous Tetrahydrofuran (THF) or DMF

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and stir bar

-

Ice bath

Procedure:

-

To a suspension of sodium hydride (1.2 eq) in anhydrous THF (0.2 M) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add the desired alcohol (1.5 eq) dropwise.

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide.

-

Add a solution of 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole (1.0 eq) in anhydrous THF dropwise to the alkoxide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., ethyl acetate/hexanes) to obtain the desired 4-(alkoxymethyl)-5-chloro-1,2,3-thiadiazole derivative.

-

Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Trustworthiness and Self-Validation:

-

The formation of the alkoxide with a strong base like NaH is a well-established and reliable method. The evolution of hydrogen gas upon addition of the alcohol provides a visual confirmation of the alkoxide formation.

-

The reaction progress can be easily monitored by TLC, observing the consumption of the starting material and the appearance of a new, typically less polar, product spot.

| Derivative Type | Nucleophile | Typical Conditions | Expected Yield Range |

| Amines | R¹R²NH | K₂CO₃, CH₃CN, RT to 60°C | 60-90% |

| Alcohols | R-OH | NaH, THF, 0°C to RT | 50-85% |

| Thiols | R-SH | Cs₂CO₃, DMF, RT | 70-95% |

| Azide | NaN₃ | DMF, 50°C | >90% |

| Yields are indicative and may vary depending on the specific substrate and reaction scale. |

PART 2: Derivatization of the C5-Chloro Group via Palladium-Catalyzed Cross-Coupling

With the C4-position functionalized, the C5-chloro group can be modified using a variety of powerful palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, significantly expanding the diversity of the compound library. General protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are provided below. These protocols are based on established methods for similar halogenated heterocycles and may require optimization for specific substrates.[3]

Caption: Palladium-catalyzed cross-coupling reactions at the C5-position.

Protocol 2.1: Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-1,2,3-thiadiazole Derivatives

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[4]

Materials:

-

4-Substituted-5-chloro-1,2,3-thiadiazole

-

Arylboronic acid or ester (1.2-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equivalents)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/water)

-

Schlenk flask or sealed tube

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask, add the 4-substituted-5-chloro-1,2,3-thiadiazole (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 0.1 M).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield the 5-aryl derivative.

-

Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2.2: Sonogashira Coupling for the Synthesis of 5-Alkynyl-1,2,3-thiadiazole Derivatives

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[5][6]

Materials:

-

4-Substituted-5-chloro-1,2,3-thiadiazole

-

Terminal alkyne (1.2-1.5 equivalents)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (2-5 mol%)

-

Copper(I) iodide (CuI) (4-10 mol%)

-

Amine base (e.g., triethylamine, diisopropylethylamine) (as solvent or co-solvent)

-

Anhydrous solvent (e.g., THF, DMF)

Procedure:

-

To a Schlenk flask, add the 4-substituted-5-chloro-1,2,3-thiadiazole (1.0 eq), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).

-

Evacuate and backfill with an inert gas.

-

Add anhydrous THF (0.1 M) and triethylamine (3.0 eq).

-

Add the terminal alkyne (1.2 eq) dropwise.

-

Stir the reaction at room temperature or heat to 40-60 °C for 6-18 hours, monitoring by TLC.

-

Upon completion, filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate and purify the residue by column chromatography to obtain the 5-alkynyl derivative.

-

Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2.3: Buchwald-Hartwig Amination for the Synthesis of 5-Amino-1,2,3-thiadiazole Derivatives

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.[3]

Materials:

-

4-Substituted-5-chloro-1,2,3-thiadiazole

-

Amine (primary or secondary) (1.2-1.5 equivalents)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, G3-XPhos) (1-3 mol%)

-

Phosphine ligand (e.g., XPhos, SPhos) (2-6 mol%)

-

Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) (1.5-2.0 equivalents)

-

Anhydrous, aprotic solvent (e.g., toluene, 1,4-dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), ligand (e.g., XPhos, 3 mol%), and base (e.g., NaOt-Bu, 1.5 eq) to a Schlenk flask.

-

Add the 4-substituted-5-chloro-1,2,3-thiadiazole (1.0 eq) and the amine (1.2 eq).

-

Add anhydrous toluene (0.1 M).

-

Seal the flask and heat the mixture to 80-110 °C for 12-24 hours, monitoring by LC-MS.

-

After cooling, dilute with ethyl acetate and filter through Celite.

-

Concentrate the filtrate and purify by column chromatography to afford the 5-amino derivative.

-

Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

| Coupling Reaction | Reagents | Catalyst/Ligand System | Typical Conditions |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃, Dioxane/H₂O, 80-100°C |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | TEA, THF, RT-60°C |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / XPhos | NaOt-Bu, Toluene, 80-110°C |

| Conditions and catalyst systems may require optimization for specific substrates. |

Characterization of Derivatives

All synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.

Conclusion

5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole is a highly valuable scaffold for generating diverse chemical libraries for SAR studies. The distinct reactivity of the C4-chloromethyl and C5-chloro groups allows for a strategic and selective derivatization approach. By first employing nucleophilic substitution at the more reactive chloromethyl position, followed by palladium-catalyzed cross-coupling at the chloro position, researchers can systematically explore the structure-activity landscape of this important heterocyclic core. The protocols provided herein offer a solid starting point for these synthetic efforts, though optimization for specific substrates is often necessary.

References

-

Shafiee, G., & Chavoshi, H. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Appl. Sci., 11(12), 5742. [Link]

- Demir, A. S., & Sirit, A. (2021). Thiadiazoles and Their Properties. ISRES Publishing.

-

Lopes, J., et al. (2025). Unanticipated Reactivity toward Nucleophilic Attack in the Synthesis of Saccharyl-1,3,4-Thiadiazolyl Conjugates: Structure and Mechanistic Insights. J. Org. Chem.[Link]

-

Organic Chemistry Portal. (2016). Synthesis of 1,2,3-thiadiazoles. [Link]

-

Gomha, S. M., et al. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Molecules. [Link]

-

Baryshnikov, A. T., et al. (2025). Synthesis and properties of 5-amino-1,2,3-thiadiazole-4-carbothioamides. ResearchGate. [Link]

-

Wikipedia. (n.d.). Thiadiazoles. [Link]

-

Li, J., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9058. [Link]

-

Sheremetev, A. B., et al. (2025). Nucleophilic substitution of 4,8-dibromobenzo[1,2-d:4,5-d']bis([1][3][7]thiadiazole) 1 with morpholine. ResearchGate. [Link]

- Google Patents. (1971).

- Al-Tel, T. H., et al. (2009). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Heterocycles, 78(6), 1531-1538.

- Flegeau, E., et al. (2006). The Palladium-Catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles. Tetrahedron, 62(44), 10343-10352.

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

-

Koutentis, P. A. (2005). The Preparation and Characterization of 5-Substituted-4-chloro-1,2,3-dithiazolium Salts and their Conversion into 4-Substituted-3-chloro-1,2,5-thiadiazoles. Molecules, 10(2), 346-359. [Link]

-

Al-Soud, Y. A., et al. (2009). Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. ResearchGate. [Link]

-

Al-Masoudi, N. A. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. ResearchGate. [Link]

- Koutentis, P. A., & Constantinides, C. P. (2006). Synthesis of 4-substituted 3-chloro-1,2,5-thiadiazoles from monosubstituted glyoximes. Tetrahedron, 62(44), 10353-10359.

- Sreeshma, S., & Gouri, C. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ChemistrySelect, 5(29), 8969-8981.

- Bakulev, V. A., et al. (2014). A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Organic & Biomolecular Chemistry, 12(30), 5581-5592.

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

- de Oliveira, C. S., et al. (2008). Synthesis, growth and characterization of new 1, 3, 4-thiadiazole-5-(N-substituted)-sulfonamides crystals. Journal of Crystal Growth, 310(7-9), 1836-1842.

- Li, J., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9058.

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. [Link]

- Jadhav, S. D., et al. (2024). Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals.

- da Silva, A. B., et al. (2016). Synthesis of 5-Organotellanyl-1H-1,2,3-triazoles: Functionalization of the 5-Position Scaffold by the Sonogashira Cross-Coupling Reaction. The Journal of Organic Chemistry, 81(19), 9094-9104.

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

- Al-Masoudi, N. A., & Al-Soud, Y. A. (2012). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 17(10), 11623-11654.

- Sadowski, B., et al. (2023). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. Molecules, 28(13), 5081.

- Al-Ghorbani, M., et al. (2023). 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. Molecules, 28(11), 4443.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. isres.org [isres.org]

Application Notes and Protocols for the Evaluation of 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole as a Plant Defense Activator

For: Researchers, scientists, and drug development professionals in plant science and agriculture.

Introduction: The Role of 1,2,3-Thiadiazoles in Plant Immunity

In the continuous co-evolutionary battle between plants and pathogens, plants have developed a sophisticated innate immune system. A key component of this system is Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum defense mechanism that is activated throughout the plant following an initial localized pathogen attack. The signaling molecule salicylic acid (SA) is a central player in the induction of SAR.

Chemical compounds known as plant defense activators can trigger SAR, thereby protecting plants from a wide range of diseases without exerting direct antimicrobial activity. This mode of action is advantageous as it is less prone to the development of pathogen resistance. Among the various classes of synthetic plant activators, 1,2,3-thiadiazole derivatives have demonstrated significant potential. A notable example is Tiadinil (TDL), or N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, which is used commercially to control rice blast. TDL is known to act downstream of the salicylic acid pathway to prime the plant's defense responses.

This document provides a comprehensive guide for the investigation of 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole as a putative plant defense activator. While specific research on this particular compound is limited, its structural similarity to other active 1,2,3-thiadiazoles suggests a high probability of it functioning through the SAR pathway. The following protocols are designed to rigorously test this hypothesis and characterize its efficacy and mode of action.

Postulated Mechanism of Action

Based on the known activity of related 1,2,3-thiadiazole compounds, it is hypothesized that 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole functions as a plant defense activator by inducing the Systemic Acquired Resistance (SAR) pathway. This is likely achieved by acting downstream of salicylic acid (SA) accumulation, leading to the expression of pathogenesis-related (PR) genes and the potentiation of defense responses upon pathogen challenge.

Caption: Postulated signaling pathway for 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole.

Experimental Workflow for Evaluation

A systematic approach is crucial for the comprehensive evaluation of a novel plant defense activator. The following workflow outlines the key experimental stages, from initial dose-response studies to in-depth mechanistic analysis.

Caption: A structured workflow for evaluating a putative plant defense activator.

Detailed Protocols

Protocol 1: Preparation of 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole Solutions

Objective: To prepare stock and working solutions of the test compound for application to plants.

Materials:

-

5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole (solid)

-

Dimethyl sulfoxide (DMSO)

-

Sterile deionized water

-

Tween® 20 or Silwet L-77 (surfactant)

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bar

Procedure:

-

Stock Solution Preparation (e.g., 100 mM):

-

Accurately weigh the required amount of 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole.

-

Dissolve the compound in a small volume of DMSO. Note: Due to the chlorinated nature of the compound, it is likely to have low aqueous solubility, making DMSO a suitable initial solvent.

-

Transfer the dissolved compound to a volumetric flask and bring to the final volume with DMSO. Mix thoroughly.

-

Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

-

-

Working Solution Preparation:

-

On the day of the experiment, thaw an aliquot of the stock solution.

-

Prepare the desired final concentrations by diluting the stock solution in sterile deionized water containing a surfactant (e.g., 0.02% v/v Tween® 20). The surfactant aids in the uniform spreading of the solution on the leaf surface.

-

A mock control solution should be prepared with the same concentration of DMSO and surfactant as the highest concentration of the test compound.

-

Protocol 2: Dose-Response and Phytotoxicity Assay

Objective: To determine the optimal, non-phytotoxic concentration range of 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole for subsequent efficacy trials.

Materials:

-

Test plants (e.g., Arabidopsis thaliana, tobacco, or the crop of interest) at a suitable growth stage (e.g., 4-6 true leaves).

-

Working solutions of 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole at a range of concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM, 250 µM, 500 µM, 1 mM).

-

Mock control solution.

-

Foliar spray bottles.

-

Growth chamber with controlled environmental conditions.

Procedure:

-

Grow plants under controlled conditions (e.g., 22°C, 16h light/8h dark photoperiod).

-

Randomly assign plants to different treatment groups, including the mock control. A minimum of 5-10 replicate plants per treatment is recommended.

-

Apply the working solutions as a foliar spray until the leaves are thoroughly wetted. Ensure even coverage of all aerial parts of the plants.

-

Return the plants to the growth chamber.

-

Observe the plants daily for 7-10 days for any signs of phytotoxicity, such as chlorosis, necrosis, stunting, or leaf curling.

-

Record the percentage of plants showing phytotoxic symptoms and the severity of the symptoms for each concentration.

| Concentration | Number of Plants | Phytotoxicity Observed (%) | Severity (0-4 Scale) |

| Mock | 10 | 0 | 0 |

| 1 µM | 10 | 0 | 0 |

| 10 µM | 10 | 0 | 0 |

| 50 µM | 10 | 0 | 0 |

| 100 µM | 10 | 10 | 1 |

| 250 µM | 10 | 40 | 2 |

| 500 µM | 10 | 80 | 3 |

| 1 mM | 10 | 100 | 4 |

| 0 = no symptoms, 1 = slight chlorosis, 2 = moderate chlorosis/slight necrosis, 3 = severe necrosis, 4 = plant death. |

Data Interpretation: The highest concentration that does not cause significant phytotoxicity should be selected for subsequent efficacy experiments.

Protocol 3: Pathogen Challenge Assay

Objective: To evaluate the efficacy of 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole in protecting plants against a specific pathogen.

Materials:

-

Test plants grown to the appropriate stage.

-

Optimal, non-phytotoxic concentration of 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole as determined in Protocol 2.

-

Mock control solution.

-

A known plant pathogen (e.g., a fungal spore suspension or bacterial cell suspension at a pre-determined concentration).

-

Growth chamber with conditions suitable for disease development.

-

Disease severity rating scale.

Procedure:

-

Treat a set of plants with the optimal concentration of the test compound and another set with the mock solution as described in Protocol 2.

-

After a specific time interval to allow for the induction of resistance (typically 2-4 days), inoculate both sets of plants with the pathogen. Inoculation methods will vary depending on the pathogen (e.g., foliar spray, wound inoculation).

-

Place the inoculated plants in a high-humidity environment for 24-48 hours to facilitate infection.

-

Transfer the plants back to the growth chamber.

-

Monitor the development of disease symptoms over time (e.g., 5-14 days post-inoculation).

-

Assess disease severity at regular intervals using a pre-defined rating scale.

| Treatment | Disease Severity Index (DSI) | Percent Disease Control (%) |

| Mock | 3.8 | 0 |

| 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole | 1.2 | 68.4 |

| *DSI can be calculated based on a 0-5 scale where 0=no symptoms and 5=severe symptoms. Percent Disease Control = [(DSI_mock - DSI_treated) / DSI_mock] x 100. |

Protocol 4: Analysis of Pathogenesis-Related (PR) Gene Expression by RT-qPCR

Objective: To determine if 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole induces the expression of defense-related genes.

Materials:

-

Plant leaf tissue collected at various time points after treatment with the test compound or mock solution.

-

Liquid nitrogen.

-

RNA extraction kit.

-

DNase I.

-

Reverse transcription kit.

-

qPCR master mix.

-

Primers for target PR genes (e.g., PR-1, PR-2, PR-5) and a reference gene (e.g., Actin or Ubiquitin).

-

Real-time PCR system.

Procedure:

-

Sample Collection: Collect leaf samples at 0, 24, 48, and 72 hours post-treatment. Immediately freeze the samples in liquid nitrogen and store at -80°C.

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from the frozen leaf tissue using a commercial kit, following the manufacturer's instructions.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the RNA using a reverse transcription kit.

-

-

Quantitative PCR (qPCR):

-

Set up qPCR reactions using a suitable master mix, the synthesized cDNA, and gene-specific primers.

-

Perform the qPCR in a real-time PCR system.

-

Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative expression levels of the target genes, normalized to the reference gene.

-

| Gene | Fold Change (24h) | Fold Change (48h) | Fold Change (72h) |

| PR-1 | 15.2 | 25.6 | 18.3 |

| PR-2 | 8.7 | 12.1 | 9.5 |

| PR-5 | 10.3 | 15.8 | 11.2 |

| *Fold change is relative to the mock-treated control at the same time point. |

Protocol 5: Quantification of Salicylic Acid (SA) by HPLC

Objective: To determine if the defense-inducing activity of 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole is associated with an accumulation of endogenous salicylic acid.

Materials:

-

Plant leaf tissue collected at various time points post-treatment.

-

Liquid nitrogen.

-

Extraction buffer (e.g., 90% methanol).

-

Internal standard (e.g., o-anisic acid).

-

Solvents for phase partitioning (e.g., ethyl acetate, hexane).

-

Nitrogen gas supply for evaporation.

-

HPLC system with a fluorescence or UV detector.

-

C18 reverse-phase HPLC column.

-

Mobile phase (e.g., acetonitrile, water, and acetic acid).

Procedure:

-

Sample Extraction:

-

Homogenize frozen leaf tissue in extraction buffer.

-

Add an internal standard.

-

Centrifuge to pellet debris and collect the supernatant.

-

-

Phase Partitioning and Purification:

-

Acidify the supernatant and partition against ethyl acetate.

-

Collect the organic phase and evaporate to dryness under a stream of nitrogen.

-

-

HPLC Analysis:

-

Resuspend the dried extract in the mobile phase.

-

Inject the sample into the HPLC system.

-

Separate the compounds on a C18 column using an isocratic or gradient elution.

-

Detect and quantify SA based on its retention time and peak area relative to the internal standard and a standard curve.

-

| Treatment | Time Post-Treatment (h) | Salicylic Acid (ng/g FW) |

| Mock | 24 | 50.2 ± 5.1 |

| Mock | 48 | 55.8 ± 6.3 |

| Test Compound | 24 | 52.5 ± 4.8 |

| Test Compound | 48 | 58.1 ± 7.2 |

| *FW = Fresh Weight. The lack of a significant increase in SA levels would support the hypothesis that the compound acts downstream of SA accumulation. |

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial characterization of 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole as a plant defense activator. Successful outcomes from these experiments, particularly the induction of disease resistance and the upregulation of PR genes without a corresponding increase in salicylic acid levels, would provide strong evidence for its mode of action within the SAR pathway.

Further research could delve into the specific molecular targets of this compound, its spectrum of efficacy against a broader range of pathogens, and its performance in field conditions. Such studies will be crucial in determining the potential of 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole as a novel crop protection agent.

References

-

The Past, Present, and Future of Plant Activators Targeting the Salicylic Acid Signaling Pathway. (URL: [Link])

-

Tiadinil, a plant activator of systemic acquired resistance, boosts the production of herbivore-induced plant volatiles that attract the predatory mite Neoseiulus womersleyi in the tea plant Camellia sinensis. (URL: [Link])

-

Quantification of Salicylic Acid (SA) and SA-glucosides in Arabidopsis thaliana. (URL: [Link])

-

Bacterial Infection and Hypersensitive Response Assays in Arabidopsis-Pseudomonas syringae Pathosystem. (URL: [Link])

-

How to perform RT-qPCR accurately in plant species? A case study on flower colour gene expression in an azalea (Rhododendron simsii hybrids) mapping population. (URL: [Link])

-

The rating scales for measuring disease resistance to fungal pathogens (modified from Kusdiana et al. 2020). (URL: [Link])

-

Making and applying foliar fertiliser and pesticide solutions. (URL: [Link])

Application Notes & Protocols: A Guide to the Synthesis of Novel Strobilurin Analogues Using 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole

This guide provides an in-depth exploration of the synthesis of novel strobilurin analogues, leveraging the unique properties of 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole as a key building block. Designed for researchers, medicinal chemists, and professionals in agrochemical development, this document outlines the scientific rationale, detailed synthetic protocols, and characterization methods for creating next-generation fungicides.

Introduction: The Evolving Landscape of Strobilurin Fungicides

Strobilurin fungicides are a critical class of agrochemicals, renowned for their broad-spectrum activity against a wide range of plant pathogenic fungi.[1] Their mode of action involves the inhibition of mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex, which ultimately disrupts the production of ATP and halts fungal growth.[2] The first commercial strobilurins, such as Azoxystrobin and Kresoxim-methyl, revolutionized crop protection in the 1990s.

However, the extensive use of these site-specific fungicides has led to the emergence of resistant fungal strains, necessitating the continuous development of new analogues.[2] A prominent strategy in modern fungicide design is the incorporation of diverse heterocyclic moieties to enhance biological activity, broaden the fungicidal spectrum, and overcome resistance. The 1,2,3-thiadiazole ring, in particular, has been identified as a valuable pharmacophore that can significantly improve the efficacy of strobilurin-based compounds.[3][4][5]

This document provides a comprehensive guide to a synthetic route for novel strobilurin analogues, utilizing 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole as a versatile precursor to introduce the beneficial thiadiazole moiety.

The Key Reagent: 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole

The successful synthesis of these novel analogues hinges on the properties and reactivity of 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole.

Chemical Structure:

Caption: Structure of 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole.

Physicochemical Properties:

| Property | Value | Reference |

| CAS Number | 88127-85-9 | [6][7] |

| Molecular Formula | C₃H₂Cl₂N₂S | [6] |

| Molecular Weight | 169.03 g/mol | [6] |

| Boiling Point | 249.5±48.0 °C (Predicted) | [7] |

| Density | 1.609±0.06 g/cm³ (Predicted) | [7] |

Reactivity and Handling: The primary site of reactivity for the intended synthesis is the chloromethyl group at the 4-position of the thiadiazole ring. This group is an excellent electrophile, making it susceptible to nucleophilic substitution by phenoxides or other suitable nucleophiles from the strobilurin pharmacophore. The compound should be handled in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety glasses.

Synthetic Strategy and Mechanistic Rationale

The core of the synthetic strategy involves a nucleophilic substitution reaction to couple the 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole with a pre-synthesized strobilurin pharmacophore, typically a substituted phenol.

Rationale: The introduction of the 1,2,3-thiadiazole moiety is a deliberate design choice aimed at enhancing the biological activity of the resulting strobilurin analogue.[3][4] This heterocyclic system can act as a bioisostere for other aromatic rings found in existing fungicides, potentially leading to improved binding affinity with the target enzyme. Furthermore, the presence of additional chlorine and nitrogen atoms can modulate the electronic properties and metabolic stability of the molecule.

Overall Synthetic Workflow:

Caption: General workflow for the synthesis of thiadiazole-containing strobilurin analogues.

Detailed Experimental Protocols

This section provides a representative, step-by-step protocol for the synthesis of a novel strobilurin analogue.

Part A: Synthesis of the Strobilurin Pharmacophore Intermediate

The synthesis of the strobilurin pharmacophore can vary widely depending on the desired final structure. For this example, we will assume the availability of a suitable substituted phenol, such as (E)-methyl 2-(2-(hydroxymethyl)phenyl)-3-methoxyacrylate, which can be synthesized according to established literature procedures.

Part B: Coupling of 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole with the Phenolic Intermediate

This protocol details the key etherification step.

Materials and Equipment:

-

(E)-methyl 2-(2-(hydroxymethyl)phenyl)-3-methoxyacrylate (1.0 eq)

-

5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetone or N,N-Dimethylformamide (DMF), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Standard glassware for work-up (separatory funnel, beakers, etc.)

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol intermediate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous acetone or DMF to the flask to dissolve the reactants. The choice of solvent may depend on the solubility of the starting materials.

-

Addition of Thiadiazole Reagent: Add 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole (1.1 eq) to the reaction mixture.

-

Reaction Conditions: Stir the mixture at room temperature for 30 minutes, then heat to reflux (for acetone) or to 60-80 °C (for DMF). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter off the potassium carbonate and wash the solid with a small amount of the reaction solvent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Dissolve the resulting residue in a suitable organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure strobilurin analogue.

Part C: Characterization of the Final Product

The structure of the synthesized compound should be confirmed using standard spectroscopic techniques.

| Technique | Expected Observations |